molecular formula C11H13N3O3 B1530549 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine CAS No. 1301214-65-2

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine

Cat. No. B1530549
M. Wt: 235.24 g/mol
InChI Key: OMHWRPXRSLOMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507681B2

Procedure details

Methyl 5-nitropyridine-2-carboxylate (182 g, 1 mol) was refluxed in piperidine (250 mL) for 1 hour. The reaction mixture was concentrated in vacuo to give crude 5-nitro-2-(piperidin-1-ylcarbonyl)pyridine, which was used for the next stage without additional purification.
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]([O:12]C)=O)=[N:8][CH:9]=1)([O-:3])=[O:2]>N1CCCCC1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]([N:8]2[CH2:9][CH2:4][CH2:5][CH2:6][CH2:7]2)=[O:12])=[N:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
182 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.